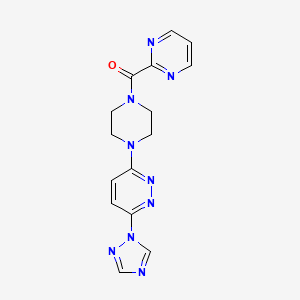

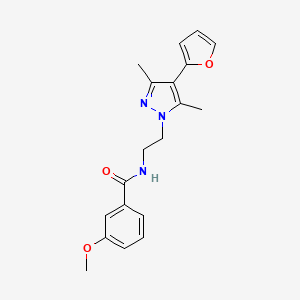

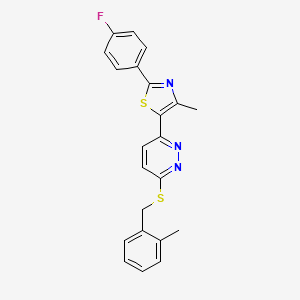

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone is a complex organic molecule. It contains several functional groups including a 1,2,4-triazole, pyridazine, piperazine, and pyrimidine .

Synthesis Analysis

While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were successfully synthesized, and their structures were established by NMR and MS analysis .

Molecular Structure Analysis

The molecular structure of similar compounds has been established by NMR and MS analysis . The presence of multiple functional groups in the molecule suggests a complex structure with potential for diverse chemical interactions.

Aplicaciones Científicas De Investigación

Antibacterial Properties

A study by Tucker et al. (1998) explored the antibacterial properties of a series of piperazinyl oxazolidinones, highlighting the structural activity relationships within this class of synthetic antibacterial agents. These compounds, including derivatives of pyridine, pyridazine, and pyrimidine, have shown effectiveness against gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus, with some exhibiting in vivo potency comparable to linezolid (Tucker et al., 1998).

Synthesis of Heterocyclic Compounds

Research by El-Gaby et al. (2003) and Gaby et al. (2003) detailed the synthesis of novel heterocyclic compounds, including pyrimido and pyridazino derivatives, through reactions involving 4-cyano-5,6-dimethyl-3-pyridazinone. These studies elucidate methods for creating a variety of compounds with potential pharmaceutical applications, including antimicrobial and anticancer activities (El-Gaby et al., 2003) (Gaby et al., 2003).

Pharmacokinetics and Metabolism

Sharma et al. (2012) investigated the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor related to the chemical structure of interest. This research provides insights into the drug's elimination processes, involving both metabolism and renal clearance, and identifies the major metabolic pathways (Sharma et al., 2012).

Herbicidal Activity

Hilton et al. (1969) explored the modes of action of pyridazinone herbicides, identifying their inhibitory effects on photosynthesis and the Hill reaction in plants. This research offers a foundational understanding of the phytotoxicity mechanisms of pyridazinone chemicals, contributing to the development of more effective herbicides (Hilton et al., 1969).

Anticonvulsant Properties

Georges et al. (1989) studied the crystal structures of three anticonvulsant compounds with central heteroaromatic linkers, including pyridazines and pyrimidines. This research enhances our understanding of the structural requirements for anticonvulsant activity and provides insights into the electronic properties of these drugs (Georges et al., 1989).

Propiedades

IUPAC Name |

pyrimidin-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N9O/c25-15(14-17-4-1-5-18-14)23-8-6-22(7-9-23)12-2-3-13(21-20-12)24-11-16-10-19-24/h1-5,10-11H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLHJBNKZFJDPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N9O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-Oxobicyclo[4.3.1]decane-8-carboxylic acid](/img/structure/B2608816.png)

![(E)-benzo[d]thiazol-2-ylmethyl 3-(5-nitrothiophen-2-yl)acrylate](/img/structure/B2608827.png)

![1-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2608830.png)

![10-(4-ethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B2608832.png)

![1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-4-amine](/img/no-structure.png)